N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
CAS No.:
Cat. No.: VC10066757
Molecular Formula: C20H25F3N6O
Molecular Weight: 422.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide -](/images/structure/VC10066757.png)
Specification
Molecular Formula | C20H25F3N6O |
---|---|
Molecular Weight | 422.4 g/mol |
IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide |
Standard InChI | InChI=1S/C20H25F3N6O/c21-20(22,23)19-26-25-16-6-7-17(27-29(16)19)28-12-9-15(10-13-28)18(30)24-11-8-14-4-2-1-3-5-14/h4,6-7,15H,1-3,5,8-13H2,(H,24,30) |
Standard InChI Key | SJWQOYNDWDINMK-UHFFFAOYSA-N |
SMILES | C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Canonical SMILES | C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Introduction
The compound N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl) triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide is a complex organic molecule featuring a cyclohexene moiety, an ethyl chain, and a trifluoromethyl-substituted triazole-pyridazine core. This structure suggests potential applications in medicinal chemistry due to its unique combination of functional groups.
Synthesis
The synthesis of such compounds typically involves multiple steps, requiring specific solvents like dichloromethane or toluene and controlled temperature conditions to optimize yields. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor the reaction and ensure purity.
Potential Applications
Compounds with similar structures have shown promise in pharmacology, particularly in areas like anti-inflammatory and anticancer research, due to their ability to interact with key biological molecules.
Chemical Stability and Handling
These compounds are generally stable under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of amide functionalities.
Research Findings
While specific research findings for N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(trifluoromethyl) triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide are not available, related compounds have demonstrated potential in medicinal chemistry, particularly in targeting specific biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume